molecular formula C13H22O B12699734 (4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran CAS No. 93904-60-0

(4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran

Cat. No.: B12699734
CAS No.: 93904-60-0
M. Wt: 194.31 g/mol
InChI Key: HIHXXYCXFIAFGQ-GRYCIOLGSA-N
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Description

(4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran is a complex organic compound known for its unique structural properties

Preparation Methods

The synthesis of (4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran typically involves multiple steps, including cyclization and hydrogenation reactions. The specific synthetic routes and reaction conditions can vary, but they generally require precise control of temperature, pressure, and the use of specific catalysts. Industrial production methods may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, specific temperatures ranging from -78°C to room temperature, and the use of inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, (4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran stands out due to its unique structural features and reactivity. Similar compounds include:

    Valeranone: Known for its use in fragrances and flavors.

    Beta-selinene: Studied for its potential biological activities.

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

93904-60-0

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(4aR,7R,8aS)-3,3,6,7-tetramethyl-1,4,4a,7,8,8a-hexahydroisochromene

InChI

InChI=1S/C13H22O/c1-9-5-11-7-13(3,4)14-8-12(11)6-10(9)2/h5,10-12H,6-8H2,1-4H3/t10-,11+,12-/m1/s1

InChI Key

HIHXXYCXFIAFGQ-GRYCIOLGSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2COC(C[C@@H]2C=C1C)(C)C

Canonical SMILES

CC1CC2COC(CC2C=C1C)(C)C

Origin of Product

United States

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